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This technical guide provides a comprehensive overview of the thermodynamic properties of

silver-strontium (Ag-Sr) alloys, targeting researchers, scientists, and professionals in drug

development where biocompatible alloys are of interest. This document details the

experimental methodologies for determining these properties, presents available quantitative

data, and outlines the theoretical frameworks used for thermodynamic modeling of the Ag-Sr

system.

Enthalpy of Mixing of Liquid Ag-Sr Alloys
The enthalpy of mixing (ΔHmix) is a critical parameter that describes the heat absorbed or

released upon the formation of a liquid alloy from its pure components. For the Ag-Sr system,

the formation of liquid alloys is an exothermic process, indicating a tendency towards ordering

and compound formation in the liquid state.

Experimental determination of the enthalpy of mixing for liquid Ag-Sr alloys has been

performed using high-temperature isoperibolic calorimetry.[1] The experimental data reveals a

significant exothermic effect upon alloy formation.[1]

Table 1: Integral Enthalpy of Mixing of Liquid Ag-Sr Alloys at 1300 K[1]

Strontium Atomic Fraction (xSr)
Integral Enthalpy of Mixing (ΔHmix)
(kJ/mol)

0.43 -15.3
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Note: The available experimental data is limited to the composition with the minimum integral

enthalpy of mixing. Comprehensive experimental data across a wide range of compositions is

not readily available in the cited literature.

Gibbs Free Energy of Formation of Intermetallic
Compounds
The Ag-Sr binary system is characterized by the formation of several intermetallic compounds

in the solid state. The Gibbs free energy of formation (ΔGf°) quantifies the thermodynamic

stability of these compounds relative to their pure constituent elements. While direct

experimental values for the Gibbs free energy of formation of specific Ag-Sr intermetallic

compounds are not extensively reported in the searched literature, the CALPHAD (Calculation

of Phase Diagrams) method is commonly employed to model these properties.[1] In this

approach, the intermetallic phases are typically treated as stoichiometric compounds.[1]

The Gibbs free energy of formation for a stoichiometric compound AxBy is often expressed in

the form:

ΔGf° = A + BT

where A and B are constants determined by optimizing the model to fit available experimental

data, such as phase diagram information and the thermodynamic properties of the liquid

phase.

Thermodynamic Modeling of the Ag-Sr System
The thermodynamic properties of the Ag-Sr system are frequently modeled using the

CALPHAD approach.[1] This method allows for the calculation of the phase diagram and the

thermodynamic properties of the various phases as a function of temperature and composition.

For the liquid phase of the Ag-Sr system, a substitutional solution model is typically used,

where the excess molar Gibbs free energy (EGm) is expressed using the Redlich-Kister

polynomial:[1]

EGm = xAgxSr Σ Li(xAg - xSr)i
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where xAg and xSr are the mole fractions of silver and strontium, respectively, and Li are the

interaction parameters that are optimized based on experimental data.

Experimental Protocols
High-Temperature Isoperibolic Calorimetry for Enthalpy
of Mixing
The following protocol provides a detailed methodology for the determination of the enthalpy of

mixing of binary metallic alloys at high temperatures, based on the principles of isoperibolic

calorimetry.

Objective: To measure the heat effects associated with the formation of liquid Ag-Sr alloys at a

constant high temperature.

Materials and Equipment:

High-purity silver (Ag) and strontium (Sr) metals

High-temperature isoperibolic calorimeter

Inert atmosphere furnace (e.g., with purified argon)

Alumina (Al2O3) or other inert crucibles

Calibrant material with a known enthalpy of fusion (e.g., pure Ag or Au)

High-precision balance

Temperature controller and data acquisition system

Procedure:

Sample Preparation:

Weigh precise amounts of high-purity Ag and Sr to achieve the desired alloy compositions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The metal samples should be in a form suitable for dropping into the calorimeter crucible

(e.g., small pellets or wire segments).

Calorimeter Setup and Calibration:

Assemble the isoperibolic calorimeter, ensuring the reaction crucible is placed within the

constant temperature block.

Purge the furnace with a high-purity inert gas (e.g., argon) to prevent oxidation of the

metals.

Heat the calorimeter to the desired experimental temperature (e.g., 1300 K) and allow it to

stabilize.

Calibrate the calorimeter by dropping a known mass of a standard material (e.g., pure Ag)

from room temperature into the empty crucible at the experimental temperature. The heat

absorbed by the standard to reach the experimental temperature and melt is used to

determine the calorimeter's heat capacity.

Measurement of Enthalpy of Mixing:

Begin with a known amount of one component (e.g., Ag) in the liquid state within the

calorimeter crucible at the experimental temperature.

Sequentially drop pre-weighed samples of the second component (Sr) from a known

temperature (typically room temperature) into the liquid Ag.

The data acquisition system records the temperature change of the liquid alloy as a

function of time after each drop.

The heat effect for each addition is calculated from the resulting temperature change and

the heat capacity of the calorimeter and the alloy.

The partial enthalpy of mixing of the added component is determined from the measured

heat effect.

The integral enthalpy of mixing for the alloy at each composition is calculated by

integrating the partial enthalpies.
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Data Analysis:

Correct the measured heat effects for the heat required to raise the temperature of the

dropped sample from its initial temperature to the experimental temperature.

Calculate the partial and integral enthalpies of mixing as a function of the alloy

composition.

Plot the integral enthalpy of mixing versus the atomic fraction of strontium to determine the

composition of the minimum enthalpy of mixing.

Visualizations
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Caption: Experimental workflow for determining the enthalpy of mixing of Ag-Sr alloys.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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